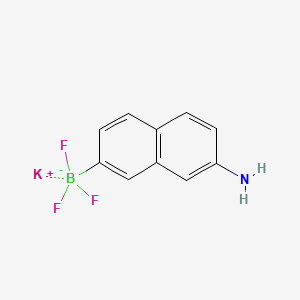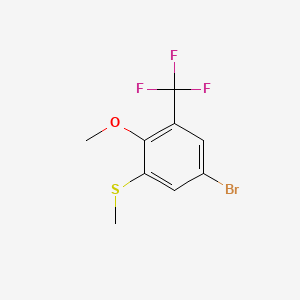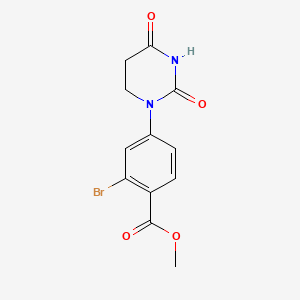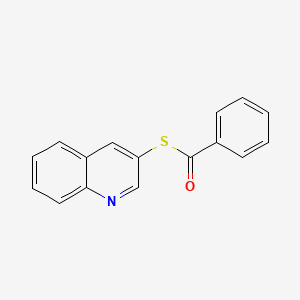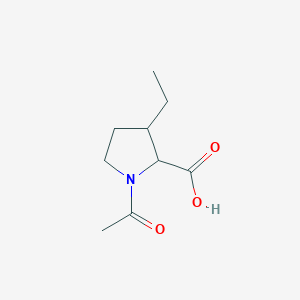
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride is a chemical compound with a unique structure that includes a piperazine ring and a cyclobutane ring.
Vorbereitungsmethoden
The synthesis of 1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride typically involves the reaction of piperazine with cyclobutanecarboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride:
The uniqueness of this compound lies in its specific ring structure, which can influence its chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H19Cl2N3O |
|---|---|
Molekulargewicht |
256.17 g/mol |
IUPAC-Name |
1-piperazin-1-ylcyclobutane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c10-8(13)9(2-1-3-9)12-6-4-11-5-7-12;;/h11H,1-7H2,(H2,10,13);2*1H |
InChI-Schlüssel |
GHPKRMOCWOJKSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)N)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
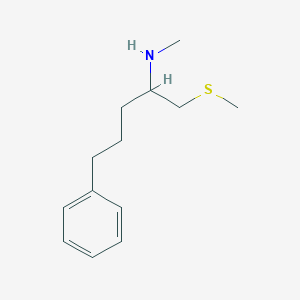
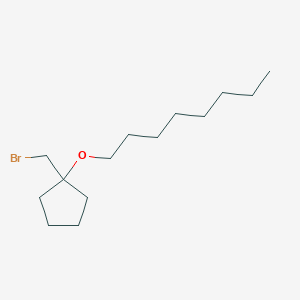
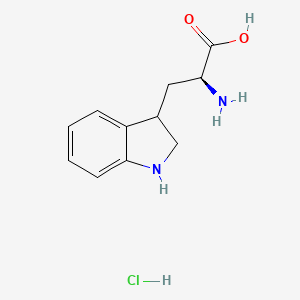

![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)


